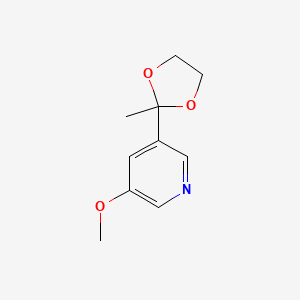

3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine

描述

Chemical Structure and Properties 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine (CAS: 1072933-64-2) is a pyridine derivative featuring a methoxy group at the 3-position and a 2-methyl-1,3-dioxolane substituent at the 5-position. Its molecular formula is C₁₀H₁₃NO₃, with a molecular weight of 195.22 g/mol. Key physicochemical properties include a polar surface area (PSA) of 40.58 Ų, LogP of 1.31, and an exact mass of 195.09000, indicating moderate lipophilicity and polarity .

Synthesis and Applications The compound is synthesized via multistep procedures involving pyridine ring functionalization. For example, a 2008 study reported its preparation using a ketone-protection strategy with ethylene glycol to form the dioxolane moiety, followed by methoxy group introduction .

属性

IUPAC Name |

3-methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(13-3-4-14-10)8-5-9(12-2)7-11-6-8/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTTGCKBXEWCPPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=CC(=CN=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670133 | |

| Record name | 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072933-64-2 | |

| Record name | 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine typically involves the reaction of 3-methoxypyridine with 2-methyl-1,3-dioxolane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .

化学反应分析

Types of Reactions

3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing groups, while reduction may yield more saturated derivatives .

科学研究应用

Organic Synthesis

3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine serves as a versatile building block in organic synthesis. Its unique structure allows it to be used in the development of complex molecules, including:

- Synthesis of Indole Derivatives : Indoles are crucial in pharmaceuticals and natural products. The compound's properties facilitate the synthesis of various indole derivatives, which exhibit significant biological activity against cancer cells and microbes.

- Cholinergic Drugs : The compound is an important intermediate in the synthesis of cholinergic drugs used for treating gastrointestinal diseases. Its structural features make it suitable for modifications leading to new therapeutic agents.

Research indicates that this compound may possess various biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound can exhibit antimicrobial effects, making it a candidate for developing new antibiotics.

- Anticancer Activity : The compound's ability to interact with biological targets suggests potential anticancer properties. It may modulate enzyme activity or disrupt cellular processes linked to cancer progression .

Medicinal Chemistry

The unique structural aspects of this compound make it valuable in medicinal chemistry:

- Drug Development : Its diverse functional groups allow for modifications that can enhance drug efficacy and specificity. This adaptability is crucial for developing new therapeutic agents targeting various diseases .

Industrial Applications

In addition to its research applications, this compound is utilized in industrial settings:

- Advanced Materials : It is explored for use in creating advanced polymers and coatings due to its chemical stability and reactivity .

Case Study 1: Synthesis of Anticancer Agents

A study investigated the synthesis of novel indole derivatives from this compound. The resulting compounds were evaluated for their cytotoxicity against various cancer cell lines, demonstrating promising results that warrant further investigation into their mechanism of action and therapeutic potential.

Case Study 2: Antimicrobial Evaluation

Another research effort focused on the antimicrobial properties of derivatives synthesized from this compound. The study involved testing against common bacterial strains and yielded several compounds with significant inhibitory activity, highlighting the potential for developing new antibiotics from this chemical scaffold .

作用机制

The mechanism of action of 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The methoxy and dioxolane groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context .

相似化合物的比较

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs and Substitution Patterns

Table 1: Structural Comparison of Pyridine Derivatives

| Compound Name | Substituents (Position) | Molecular Formula | Key Features |

|---|---|---|---|

| 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine | 3-OCH₃, 5-(2-methyl-dioxolane) | C₁₀H₁₃NO₃ | Dioxolane ring enhances solubility |

| Methoxy-PEPy (3-methoxy-5-(pyridin-2-yl-ethynyl)-pyridine) | 3-OCH₃, 5-(pyridinyl ethynyl) | C₁₃H₁₁N₂O | Ethynyl linker for receptor binding |

| MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine) | 3-(thiazole ethynyl) | C₁₀H₇N₂S | mGluR5 antagonist with high selectivity |

| 2-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)pyridine (CAS: 287116-76-1) | 5-(2-methyl-dioxolane), 2-Br | C₉H₁₀BrNO₂ | Bromine substitution for reactivity |

Key Observations :

- The dioxolane group in the target compound improves solubility compared to halogenated analogs (e.g., 2-bromo derivatives) but may reduce metabolic stability due to ester-like cleavage susceptibility .

- Ethynyl-linked compounds like methoxy-PEPy and MTEP exhibit stronger binding to mGluR5 receptors, attributed to their rigid, planar structures .

Pharmacological and Functional Differences

Table 2: Functional and Pharmacological Profiles

| Compound | Receptor Affinity (mGluR5) | LogP | Applications/Research Use |

|---|---|---|---|

| 3-Methoxy-5-(2-methyl-dioxolane)pyridine | Not reported | 1.31 | Synthetic intermediate; potential CNS research |

| Methoxy-PEPy | IC₅₀ = 12 nM (mGluR5) | 2.8 | Radioligand for in vivo receptor occupancy studies |

| MTEP | IC₅₀ = 5 nM (mGluR5) | 2.1 | Behavioral studies in anxiety models |

| MPEP (2-methyl-6-(phenylethynyl)pyridine) | IC₅₀ = 3 nM (mGluR5) | 3.0 | Prototypical mGluR5 antagonist |

Key Observations :

- The target compound lacks direct receptor affinity data, but its structural similarity to methoxy-PEPy suggests possible utility in receptor occupancy assays if modified with radiolabels .

- Higher LogP values in ethynyl derivatives (e.g., MPEP) correlate with increased blood-brain barrier permeability, a critical factor for CNS-targeted drugs .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine, and how are reaction conditions optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via Stille cross-coupling reactions using palladium catalysts, as demonstrated in the preparation of structurally similar pyridine derivatives . Diastereoselective methods, such as those involving cycloaddition or condensation steps, are also effective. Optimization includes adjusting reaction temperatures (e.g., 80–120°C), solvent systems (e.g., THF or DMF), and stoichiometric ratios of boronic ester intermediates. Purity is enhanced via column chromatography or recrystallization using ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral ambiguities resolved?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (exact mass: 195.1259 Da) , while and NMR identify substituent patterns. Ambiguities in NMR signals (e.g., overlapping peaks for the dioxolane and pyridine moieties) are resolved using 2D techniques like COSY and HSQC. X-ray crystallography via SHELX or SIR97 software provides definitive structural validation, particularly for assessing bond angles and torsional strain .

Q. What safety protocols are critical when handling this compound, given its reactivity?

- Methodological Answer : The compound’s dioxolane group may pose flammability risks. Key protocols include:

- Using explosion-proof equipment and inert atmospheres (N/Ar) during synthesis.

- Storing in corrosion-resistant containers under dry, ventilated conditions.

- Employing PPE (gloves, goggles) and fume hoods to avoid inhalation/contact .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data, such as disorder or twinning, during structural refinement?

- Methodological Answer : In SHELXL, apply the

TWINcommand to model twinning and refine fractional coordinates iteratively. For disorder, usePARTinstructions to split occupancy between overlapping atoms. Validate results using R values (<0.05) and residual density maps. Pseudosymmetry can be identified via PLATON’s ADDSYM module .

Q. What strategies are employed to resolve discrepancies between computational modeling and experimental spectral data?

- Methodological Answer : Discrepancies in predicted vs. observed NMR shifts often arise from solvent effects or dynamic conformational changes. Mitigation strategies include:

- Recalculating DFT models with explicit solvent parameters (e.g., PCM for DMSO).

- Running molecular dynamics (MD) simulations to account for rotational barriers in the dioxolane ring.

- Cross-validating with IR spectroscopy to detect hydrogen bonding interactions .

Q. How is this compound utilized in developing mGluR5 antagonists, and what pharmacological assays assess its efficacy?

- Methodological Answer : The pyridine-dioxolane scaffold serves as a precursor for mGluR5 antagonists, such as MTEP analogs. Key assays include:

- Radioligand binding assays : Compete with ABP688 to measure IC values.

- In vivo PET imaging : Use -labeled derivatives to evaluate blood-brain barrier penetration in non-human primates.

- Behavioral models : Test anxiolytic effects in rodent PCP discrimination studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。